molecular formula C8H7Cl3N2O2 B1437529 Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate CAS No. 889944-72-3

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

Cat. No. B1437529
M. Wt: 269.5 g/mol
InChI Key: BBZKVKDEGXYGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate, also known as Ethyl TCA, is a chemical compound with the CAS Number: 889944-72-3 . It has a molecular weight of 269.51 and its molecular formula is C8H7Cl3N2O2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is 1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Campaigne et al. (1981) reported the synthesis of ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, a compound related to Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. The structure of this compound and its reactions were detailed, emphasizing the importance of single crystal X-ray diffraction analysis in confirming the molecular structure (Campaigne et al., 1981).
  • Antimicrobial Activity :

    • Farghaly et al. (2015) explored the synthesis of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives using Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. These compounds exhibited significant antimicrobial activity, demonstrating the potential of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate derivatives in creating new antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2015).
  • Biological Relevance and Synthetic Routes :

    • Kókai et al. (2016) elaborated a new synthetic route to access diazaoxindoles, compounds of biological relevance, starting from Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives. This study highlights the significance of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate in synthesizing biologically relevant compounds (Kókai et al., 2016).
  • Chemical Reactions and New Routes :

    • Elnagdi et al. (1988) reported the preparation of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity with various electrophilic reagents. This study provides insights into the versatility of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate in synthesizing diverse compounds (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
  • Cancer Treatment and 5-Lipoxygenase Inhibition :

    • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, some of which showed promising results as anticancer and anti-5-lipoxygenase agents. This research demonstrates the potential of ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate derivatives in the field of cancer treatment (Rahmouni et al., 2016).

Safety And Hazards

The safety information for Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P271, P280, P302, P304, P305, P310, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c1-2-15-5(14)3-4-6(9)12-8(11)13-7(4)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZKVKDEGXYGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650754
Record name Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate

CAS RN

889944-72-3
Record name Ethyl (2,4,6-trichloropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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